Cas no 1880632-11-0 (1-3-(oxiran-2-yl)propyl-1H-1,2,4-triazole)

1-3-(Oxiran-2-yl)propyl-1H-1,2,4-triazole is a heterocyclic compound featuring both an epoxide (oxirane) and a 1,2,4-triazole moiety. This bifunctional structure imparts unique reactivity, making it valuable in synthetic chemistry and pharmaceutical applications. The epoxide group offers ring-opening potential for nucleophilic attack, enabling covalent modifications or polymer crosslinking, while the triazole ring provides stability and potential biological activity. Its hybrid structure allows for versatile derivatization, serving as an intermediate in drug discovery, agrochemicals, or materials science. The compound’s balanced lipophilicity and polarity enhance its utility in designing bioactive molecules or functional materials. Careful handling is required due to the epoxide’s sensitivity to moisture and nucleophiles.
1-3-(oxiran-2-yl)propyl-1H-1,2,4-triazole structure
1880632-11-0 structure
Product name:1-3-(oxiran-2-yl)propyl-1H-1,2,4-triazole
CAS No:1880632-11-0
MF:C7H11N3O
MW:153.181740999222
CID:6034131
PubChem ID:130595377

1-3-(oxiran-2-yl)propyl-1H-1,2,4-triazole Chemical and Physical Properties

Names and Identifiers

    • 1-3-(oxiran-2-yl)propyl-1H-1,2,4-triazole
    • EN300-1838553
    • 1880632-11-0
    • 1-[3-(oxiran-2-yl)propyl]-1h-1,2,4-triazole
    • Inchi: 1S/C7H11N3O/c1(2-7-4-11-7)3-10-6-8-5-9-10/h5-7H,1-4H2
    • InChI Key: HEDMIMNISKRNPL-UHFFFAOYSA-N
    • SMILES: O1CC1CCCN1C=NC=N1

Computed Properties

  • Exact Mass: 153.090211983g/mol
  • Monoisotopic Mass: 153.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 43.2Ų

1-3-(oxiran-2-yl)propyl-1H-1,2,4-triazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1838553-0.25g
1-[3-(oxiran-2-yl)propyl]-1H-1,2,4-triazole
1880632-11-0
0.25g
$774.0 2023-09-19
Enamine
EN300-1838553-1.0g
1-[3-(oxiran-2-yl)propyl]-1H-1,2,4-triazole
1880632-11-0
1g
$1429.0 2023-05-26
Enamine
EN300-1838553-5.0g
1-[3-(oxiran-2-yl)propyl]-1H-1,2,4-triazole
1880632-11-0
5g
$4143.0 2023-05-26
Enamine
EN300-1838553-0.05g
1-[3-(oxiran-2-yl)propyl]-1H-1,2,4-triazole
1880632-11-0
0.05g
$707.0 2023-09-19
Enamine
EN300-1838553-0.5g
1-[3-(oxiran-2-yl)propyl]-1H-1,2,4-triazole
1880632-11-0
0.5g
$809.0 2023-09-19
Enamine
EN300-1838553-2.5g
1-[3-(oxiran-2-yl)propyl]-1H-1,2,4-triazole
1880632-11-0
2.5g
$1650.0 2023-09-19
Enamine
EN300-1838553-5g
1-[3-(oxiran-2-yl)propyl]-1H-1,2,4-triazole
1880632-11-0
5g
$2443.0 2023-09-19
Enamine
EN300-1838553-10g
1-[3-(oxiran-2-yl)propyl]-1H-1,2,4-triazole
1880632-11-0
10g
$3622.0 2023-09-19
Enamine
EN300-1838553-0.1g
1-[3-(oxiran-2-yl)propyl]-1H-1,2,4-triazole
1880632-11-0
0.1g
$741.0 2023-09-19
Enamine
EN300-1838553-10.0g
1-[3-(oxiran-2-yl)propyl]-1H-1,2,4-triazole
1880632-11-0
10g
$6144.0 2023-05-26

Additional information on 1-3-(oxiran-2-yl)propyl-1H-1,2,4-triazole

Comprehensive Overview of 1-3-(oxiran-2-yl)propyl-1H-1,2,4-triazole (CAS No. 1880632-11-0)

The compound 1-3-(oxiran-2-yl)propyl-1H-1,2,4-triazole (CAS No. 1880632-11-0) is a specialized heterocyclic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in various industries. This epoxide-functionalized triazole derivative combines the reactivity of an oxirane ring with the stability and versatility of a 1,2,4-triazole core, making it a valuable intermediate in organic synthesis and material science.

In the context of current research trends, 1-3-(oxiran-2-yl)propyl-1H-1,2,4-triazole is being explored for its potential in green chemistry applications. With growing environmental concerns, researchers are investigating how this compound's epoxide group can facilitate sustainable polymerization processes or serve as a crosslinking agent in eco-friendly coatings. The triazole moiety contributes to thermal stability, which is particularly valuable in developing high-performance materials for renewable energy applications.

The pharmaceutical industry has shown particular interest in CAS 1880632-11-0 due to the well-documented biological activity of 1,2,4-triazole derivatives. While this specific compound is primarily used as an intermediate, its structural features suggest potential for modification into bioactive molecules. The presence of both oxirane and triazole functionalities allows for diverse structure-activity relationship studies, particularly in the development of novel antimicrobial agents and enzyme inhibitors.

From a synthetic chemistry perspective, 1-3-(oxiran-2-yl)propyl-1H-1,2,4-triazole offers multiple reactive sites for selective functionalization. The oxirane ring can undergo ring-opening reactions with various nucleophiles, while the triazole nitrogen atoms can participate in coordination chemistry or serve as hydrogen bond acceptors. This dual reactivity makes the compound particularly valuable for creating molecular architectures with precise spatial arrangements, a key requirement in supramolecular chemistry and nanotechnology applications.

Recent advancements in computational chemistry have enabled more efficient studies of compounds like CAS 1880632-11-0. Molecular modeling and density functional theory (DFT) calculations can predict the compound's electronic properties, reactivity patterns, and potential interactions with biological targets. These in silico approaches complement experimental work and accelerate the discovery of new applications for this multifunctional building block.

The material science community has identified 1-3-(oxiran-2-yl)propyl-1H-1,2,4-triazole as a promising candidate for developing smart materials. Its ability to form covalent adaptable networks through the oxirane functionality, combined with the thermal stability imparted by the triazole ring, makes it suitable for creating self-healing polymers and stimuli-responsive systems. These properties align well with current demands for advanced materials in flexible electronics and wearable technology.

Quality control and characterization of CAS 1880632-11-0 typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC) ensures purity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Mass spectrometry provides molecular weight verification, and differential scanning calorimetry (DSC) can assess thermal properties. These rigorous analytical protocols guarantee the compound meets the exacting standards required for research and industrial applications.

As research into 1-3-(oxiran-2-yl)propyl-1H-1,2,4-triazole continues to expand, safety considerations remain paramount. While not classified as hazardous under standard conditions, proper laboratory handling procedures should always be followed when working with this or any chemical compound. Researchers emphasize the importance of personal protective equipment and adequate ventilation when handling the substance in its pure form.

The commercial availability of CAS 1880632-11-0 has increased in response to growing demand from both academic and industrial researchers. Specialized chemical suppliers typically offer the compound in various quantities, with options for custom synthesis and derivatization services to meet specific research needs. The pricing structure generally reflects the compound's purity grade and the scale of production.

Looking forward, the scientific community anticipates continued exploration of 1-3-(oxiran-2-yl)propyl-1H-1,2,4-triazole's potential. Its unique combination of reactive groups positions it as a valuable tool for innovation across multiple disciplines, from medicinal chemistry to advanced materials engineering. As synthetic methodologies advance and analytical techniques become more sophisticated, our understanding of this compound's full capabilities will undoubtedly expand.

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